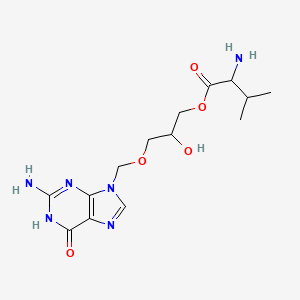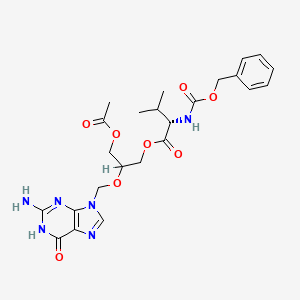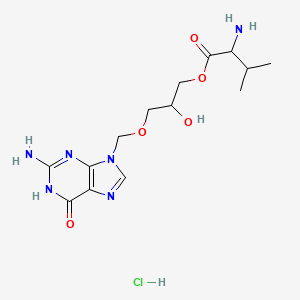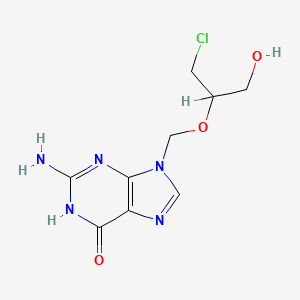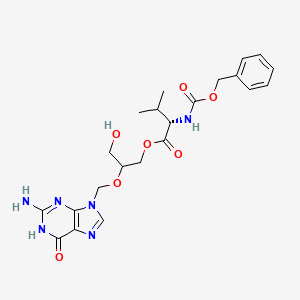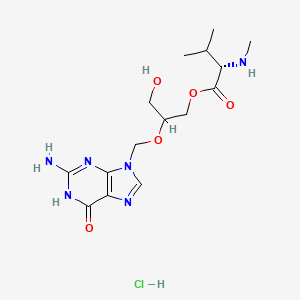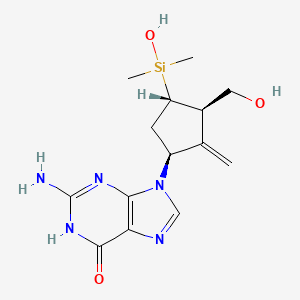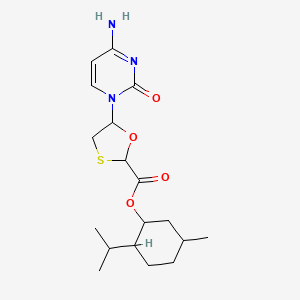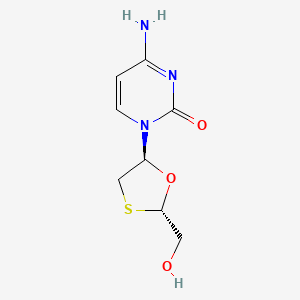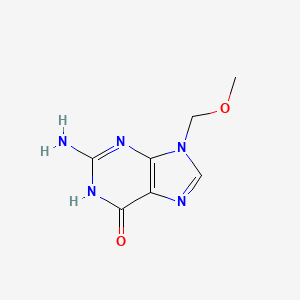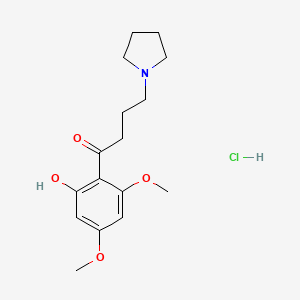
Buflomedil impurity (o-desmethyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buflomedil impurity (o-desmethyl) is a biomedical product used in drug analysis and pharmaceutical therapy . This impurity is derived from Buflomedil, a drug used to treat peripheral vascular diseases like Raynaud’s phenomenon and intermittent claudication .
Molecular Structure Analysis
The molecular formula of Buflomedil impurity (o-desmethyl) is C16H24ClNO4 . Its molecular weight is 329.82 g/mol . The IUPAC name is 1-(2-hydroxy-4,6-dimethoxyphenyl)-4-pyrrolidin-1-ylbutan-1-one;hydrochloride . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
Buflomedil impurity (o-desmethyl) has a molecular weight of 329.82 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 329.1393859 g/mol . The topological polar surface area is 59 Ų .Applications De Recherche Scientifique
Pharmacological Effects and Clinical Applications
- Neuroprotective and Vasoactive Properties : Buflomedil has been investigated for its neuroprotective effects in conditions like cerebral ischemia and peripheral arterial diseases. Its application in improving cerebral blood flow and energy metabolism, as well as its smooth muscle relaxant effect on cerebral blood vessels, demonstrates its therapeutic potential in cerebrovascular diseases (Briguglio et al., 2005).
- Treatment of Intermittent Claudication : Clinical trials have evaluated buflomedil's efficacy for treating intermittent claudication, a condition caused by occlusive arterial disease, showcasing moderate improvements in walking distances for patients (Backer & Stichele, 2013).
Analytical and Bioequivalence Studies
- Analytical Methods : Various high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) methods have been developed for the determination of buflomedil in biological fluids, aiding in pharmacokinetic and bioequivalence studies. These methods offer sensitivity, specificity, and are suitable for clinical and forensic toxicology applications (Ren et al., 2013).
- Bioequivalence Studies : The developed LC-MS/MS methods have been successfully applied to bioequivalence studies of buflomedil hydrochloride preparations, demonstrating their utility in the regulatory and development process for generic formulations.
Drug Delivery and Formulation Research
- Transdermal and Topical Delivery : Research has focused on developing buflomedil-loaded liposomes and transdermal patches to enhance drug delivery and bioavailability, particularly for wound healing and peripheral vascular diseases. This includes investigating the effects of buflomedil on wound repair and its delivery via liposomes to improve therapeutic outcomes (Roesken et al., 2000).
Hemorheological Effects
- Influence on Blood Rheology : Studies have explored buflomedil's impact on blood rheology, particularly in diabetic subjects with intermittent claudication, indicating its effect on platelet aggregation and potential benefits in improving hemorheological parameters and clinical symptoms (Diamantopoulos et al., 2001).
Mécanisme D'action
Target of Action
Buflomedil impurity (o-desmethyl) is derived from Buflomedil, a drug used to treat peripheral vascular diseases like Raynaud’s phenomenon and intermittent claudication . The primary targets of Buflomedil are the blood vessels in the peripheral vascular system .
Mode of Action
It is known that buflomedil, from which this impurity is derived, acts on the peripheral vascular system to alleviate symptoms of diseases like raynaud’s phenomenon and intermittent claudication .
Biochemical Pathways
As an impurity derived from buflomedil, it may be involved in the same or similar pathways as buflomedil, which are related to the regulation of blood flow in the peripheral vascular system .
Pharmacokinetics
The mean biological half-life of the drug was 2.97 h for oral administration and 3.25 h for intravenous dose . The mean urinary recovery of intact drug and the metabolite, paradesmethyl buflomedil, after intravenous dosing, were 23.6% and 18.7%, respectively, while after oral dosing, they were 18% and 14.8%, respectively .
Result of Action
As an impurity derived from buflomedil, it may have similar effects, which include improving blood flow in the peripheral vascular system .
Propriétés
IUPAC Name |
1-(2-hydroxy-4,6-dimethoxyphenyl)-4-pyrrolidin-1-ylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.ClH/c1-20-12-10-14(19)16(15(11-12)21-2)13(18)6-5-9-17-7-3-4-8-17;/h10-11,19H,3-9H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUKXZJPJKYJEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

